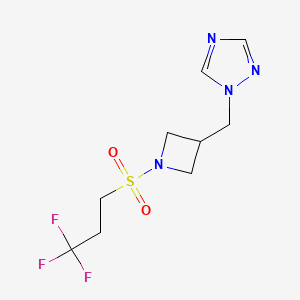

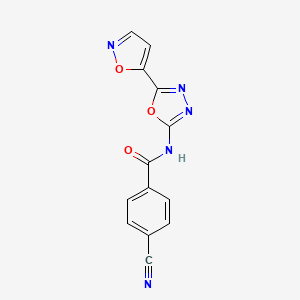

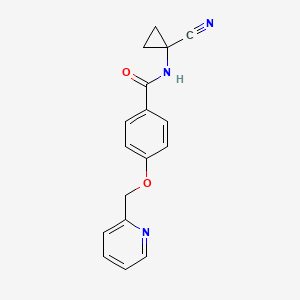

![molecular formula C20H20N2O5S2 B2999510 N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methylbenzyl)ethanediamide CAS No. 896322-18-2](/img/structure/B2999510.png)

N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methylbenzyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methylbenzyl)ethanediamide, commonly known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 was initially developed as an immunosuppressant drug, but its unique mechanism of action has led to its investigation for the treatment of various diseases, including multiple sclerosis, cancer, and transplant rejection.

Scientific Research Applications

Polymer Branching Density in Catalysis

The study by Yang et al. (2017) explores the use of phosphine-sulfonate-based palladium (Pd) and nickel (Ni) complexes, with modifications including heterocyclic units like furyl derivatives, in ethylene polymerization. These modifications affect the catalyst's properties and the resulting polymer's microstructure, indicating the role of heterocyclic units in determining catalyst behavior and polymer characteristics (Yang, Xiong, & Chen, 2017).

Electrochemistry and Synthesis

Landman et al. (2013) and (2014) investigated Fischer alkoxycarbene complexes of tungsten, revealing insights into the electrochemical behaviors influenced by heterocyclic substituents such as furyl and thienyl. These studies highlight how electronic properties of substituents affect oxidation and reduction potentials, offering a pathway for the synthesis of novel complexes with potential applications in electrochemistry and catalysis (Landman et al., 2013); (Landman et al., 2014).

Organic Synthesis and Tautomerism

Lee et al. (1996) explored the synthesis and tautomerism of benzimidazoles with furyl and thienyl substituents, showing how these heterocyclic compounds exhibit tautomerism in solution. This study contributes to the understanding of chemical properties and reactivity of compounds containing furyl and thienyl groups, which can be crucial for designing pharmaceuticals and materials (Lee, Jeoung, & Lee, 1996).

High Yield Synthesis and Green Chemistry

Shinde and Rode (2017) developed a high-yield synthesis method for furylmethane derivatives utilizing –SO3H functionalized ionic liquids. This approach demonstrates the importance of selecting suitable catalytic systems for enhancing reaction efficiency and yield, particularly in the context of green chemistry and sustainable processes (Shinde & Rode, 2017).

properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-N-[(2-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S2/c1-14-6-2-3-7-15(14)12-21-19(23)20(24)22-13-17(16-8-4-10-27-16)29(25,26)18-9-5-11-28-18/h2-11,17H,12-13H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLNPSUGTIZDFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

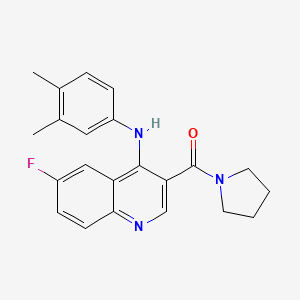

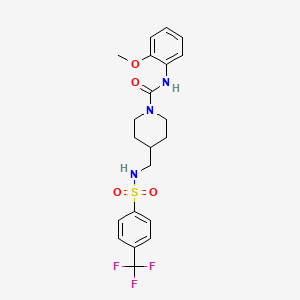

![(E)-4-(Dimethylamino)-N-[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]but-2-enamide](/img/structure/B2999427.png)

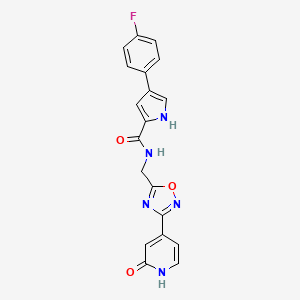

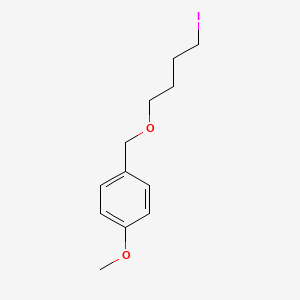

![2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2999428.png)

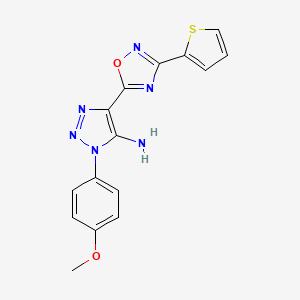

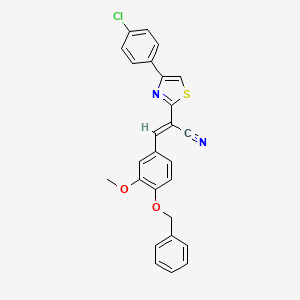

![4-Propyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2999433.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzamide](/img/structure/B2999435.png)

![Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2999436.png)